Batefenterol is a novel, first-in-class bronchodilator with dual pharmacological activity. [] It acts as both a muscarinic antagonist (MABA) and a β2-adrenergic receptor agonist. [] This dual activity makes it a potential treatment for chronic obstructive pulmonary disease (COPD). [] In a phase 2b trial, batefenterol demonstrated significant improvements in lung function compared to placebo and numerically greater improvements compared to salmeterol after 4 weeks of dosing in patients with moderate to severe COPD. []
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8